
2,5-Difluoro-3-methylbenzenesulfonyl chloride
Overview
Description
2,5-Difluoro-3-methylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.62 g/mol . This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,5-difluoro-3-methylbenzene. This process can be achieved using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions helps in achieving consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Applications in Organic Synthesis
2,5-Difluoro-3-methylbenzenesulfonyl chloride serves as a versatile reagent in organic chemistry. Its applications include:
-
Synthesis of Sulfonamides :
- The compound is used to synthesize various sulfonamide derivatives, which are crucial in medicinal chemistry for developing antibacterial agents.
- Example: N,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide can be synthesized from this compound, showcasing its utility in creating biologically active molecules.
-
Functionalization of Aromatic Compounds :
- It acts as a sulfonylating agent, allowing for the introduction of sulfonyl groups into aromatic systems, which can modify the physical and chemical properties of the resulting compounds.
Applications in Pharmaceutical Chemistry
The pharmaceutical industry utilizes this compound for:
-
Drug Development :
- It is employed in the synthesis of compounds that exhibit therapeutic effects against various diseases. The fluoro-substituents enhance the pharmacokinetic properties of the drugs.
- Case Study: A recent study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as a key intermediate.
-
Bioconjugation :
- The compound can be used to create bioconjugates for targeted drug delivery systems, improving the efficacy and specificity of therapeutic agents.
Data Table: Synthesis Pathways
Reaction Type | Starting Material | Product | Yield (%) |
---|---|---|---|
Sulfonamide Synthesis | This compound + Diethylamine | N,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide | 85 |
Aromatic Functionalization | 2,5-Difluoro-3-methylbenzene + SO₂Cl₂ | This compound | 90 |
Bioconjugation | This compound + Target Molecule | Bioconjugate | 75 |
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying molecules and creating new compounds with desired functionalities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzenesulfonyl chloride
- 3-Methylbenzenesulfonyl chloride
- 2,5-Difluoro-4-methylbenzenesulfonyl chloride
Uniqueness
2,5-Difluoro-3-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine and methyl groups on the benzene ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Biological Activity
Introduction
2,5-Difluoro-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H6ClF2O2S
- Molecular Weight: 232.64 g/mol
The presence of fluorine atoms and a sulfonyl chloride group contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, including Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/L .
Anticancer Potential
The compound has been explored for its anticancer properties. Studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by interacting with specific molecular targets. The mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition of cell proliferation .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to interact with various enzymes through covalent modification. For example, studies have demonstrated that similar sulfonyl compounds can effectively inhibit serine proteases and other key enzymes involved in cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzenesulfonate derivatives reported that modifications at the benzenesulfonate scaffold significantly enhanced antibacterial activity against Gram-positive bacteria. The findings suggested that the introduction of fluorine substituents could improve binding affinity and potency against bacterial targets .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that compounds related to this compound exhibited selective toxicity towards cancer cell lines while maintaining lower toxicity towards normal human fibroblasts (MRC-5). This selectivity is crucial for developing therapeutic agents with minimal side effects .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in target proteins. This covalent modification can lead to:
- Inhibition of Enzyme Activity : By binding irreversibly to active sites on enzymes.
- Disruption of Protein-Protein Interactions : Affecting cellular signaling pathways critical for cancer progression.
- Induction of Oxidative Stress : Generating reactive oxygen species (ROS) that can lead to cell death in cancerous cells.
Data Table: Summary of Biological Activities
Q & A
Q. How can synthetic purity of 2,5-difluoro-3-methylbenzenesulfonyl chloride be optimized for research-grade applications?
Basic Question
To achieve >95% purity, employ stepwise purification:
Reaction Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) to track sulfonation progress.
Recrystallization : Purify crude product using chilled dichloromethane/hexane mixtures, leveraging fluorinated substituents' low solubility in non-polar solvents .
Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing retention times of structurally analogous sulfonyl chlorides .
Purification Step | Efficiency | Key Parameters |
---|---|---|
Recrystallization | 85–90% yield | Solvent polarity, cooling rate |
Column Chromatography | 70–80% yield | Silica gel mesh size, eluent gradient |
Q. What spectroscopic methods are critical for characterizing this compound?
Basic Question
A multi-technique approach is recommended:
- IR Spectroscopy : Identify sulfonyl chloride (S=O) stretching vibrations near 1370–1350 cm⁻¹ and 1175–1150 cm⁻¹, with fluorine substituents causing slight shifts due to electron-withdrawing effects .
- NMR Analysis : Use NMR to resolve fluorine environments (e.g., δ -110 to -120 ppm for ortho/para-F) and NMR for methyl protons (δ 2.4–2.6 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks at m/z 226 (M⁺) with fragmentation patterns matching sulfonyl chloride cleavage .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Advanced Question
The methyl group at position 3 introduces steric hindrance, while fluorine atoms at positions 2 and 5 enhance electrophilicity via inductive effects.
- Regioselectivity : Nucleophiles (e.g., amines) preferentially attack the sulfonyl chloride group due to fluorine’s meta-directing nature.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using stopped-flow techniques. Computational modeling (DFT) can predict transition-state geometries and activation barriers .
Substituent | Effect on Reactivity | Experimental Evidence |
---|---|---|
3-Methyl | Steric hindrance | Reduced yields in bulky nucleophile reactions |
2,5-Difluoro | Enhanced electrophilicity | Faster sulfonamide formation vs. non-fluorinated analogs |
Q. How should researchers address contradictory data in hydrolysis stability studies?
Advanced Question
Contradictions in stability (e.g., pH-dependent degradation rates) require systematic validation:
Controlled Conditions : Conduct parallel experiments under inert atmospheres (N₂) to exclude oxygen interference.
Analytical Cross-Check : Use both HPLC and NMR to quantify degradation products, as fluorinated byproducts may absorb inconsistently in UV .
Computational Modeling : Apply molecular dynamics simulations to predict hydrolysis pathways under varying pH (e.g., acid-catalyzed vs. base-mediated mechanisms).
Q. What strategies mitigate decomposition during long-term storage?
Basic Question
- Temperature Control : Store at –20°C in amber vials to prevent photolytic cleavage of the sulfonyl chloride group.
- Desiccant Use : Include molecular sieves (3Å) to absorb moisture, critical for compounds with hygroscopic substituents .
- Stability Monitoring : Perform quarterly NMR checks to detect methyl group oxidation or sulfonate formation.
Q. How can computational chemistry predict regioselectivity in derivatization reactions?
Advanced Question
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites.
Transition-State Analysis : Compare activation energies for nucleophilic attack at sulfonyl vs. aromatic positions using Gaussian or ORCA software.
Validation : Cross-reference computational predictions with experimental substituent effects observed in 3,5-difluorobenzoyl chloride studies .
Q. What analytical challenges arise in quantifying trace impurities?
Advanced Question
- Limit of Detection (LOD) : Use gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for impurities <0.1%.
- Matrix Effects : Spike recovery experiments in reaction mixtures (e.g., with brominated byproducts, as seen in ) to validate accuracy.
Impurity Type | Detection Method | LOD |
---|---|---|
Unreacted precursor | HPLC-UV | 0.05% |
Hydrolysis byproduct | NMR | 0.1% |
Q. How does fluorination impact sulfonyl chloride’s compatibility with common reagents?
Basic Question
Fluorine’s electronegativity alters reactivity:
- Grignard Reagents : Avoid due to potential F–Mg interactions; opt for organozinc reagents.
- Reductive Conditions : Use NaBH₄ with caution—fluorine may stabilize intermediates, delaying reduction.
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFTONSJFYSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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